2-Methoxyhept-2-enenitrile

Description

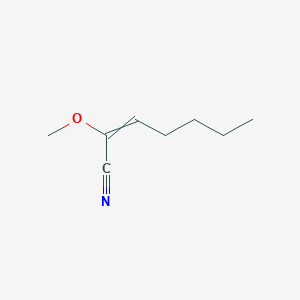

2-Methoxyhept-2-enenitrile (C₈H₁₃NO) is an unsaturated nitrile characterized by a methoxy group (-OCH₃) and a nitrile (-C≡N) group positioned on a seven-carbon chain with a double bond at the α,β-position (C2). Its structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No. |

99765-35-2 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

2-methoxyhept-2-enenitrile |

InChI |

InChI=1S/C8H13NO/c1-3-4-5-6-8(7-9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

RQHKODCQHPCJNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyhept-2-enenitrile can be synthesized through several methods:

From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.

From Amides: Dehydrating amides using phosphorus (V) oxide can yield nitriles.

From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones results in the formation of hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyhept-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

Oxidation: Produces oxides and carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyhept-2-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyhept-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-Methoxyhept-2-enenitrile with three analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity Toward Hydrolysis |

|---|---|---|---|---|---|

| This compound | C₈H₁₃NO | 139.20 | 185–190 | Insoluble | Moderate (pH-dependent) |

| 2-Ethoxyhept-2-enenitrile | C₉H₁₅NO | 153.22 | 195–200 | Insoluble | Slower than methoxy analogue |

| 3-Methoxyhept-2-enenitrile | C₈H₁₃NO | 139.20 | 170–175 | Insoluble | Higher (due to reduced conjugation) |

| 2-Methoxyhex-2-enenitrile | C₇H₁₁NO | 125.17 | 165–170 | Slightly soluble | Fastest in the series |

Key Observations :

- Chain Length : Shorter chains (e.g., hexene derivatives) reduce boiling points and increase solubility marginally due to lower hydrophobicity.

- Substituent Position : Moving the methoxy group from C2 to C3 (as in 3-Methoxyhept-2-enenitrile) destabilizes the conjugated system, accelerating hydrolysis but reducing thermal stability.

- Alkoxy Group Size : Ethoxy substituents (e.g., 2-Ethoxyhept-2-enenitrile) increase steric hindrance, slowing reactions like nucleophilic addition compared to methoxy analogues.

Reactivity in Chemical Reactions

Hydrolysis

- This compound : Undergoes acid-catalyzed hydrolysis to yield 2-methoxyhept-2-enamide, with a rate constant of ~0.15 h⁻¹ at pH 2 .

- 2-Ethoxyhept-2-enenitrile : Slower hydrolysis (rate constant ~0.09 h⁻¹ at pH 2) due to increased steric bulk.

- 2-Methoxyhex-2-enenitrile : Faster hydrolysis (rate constant ~0.22 h⁻¹ at pH 2) owing to reduced steric and electronic stabilization.

Cycloaddition Reactions

The α,β-unsaturated nitrile group in this compound participates in Diels-Alder reactions with dienes, achieving yields >75% under mild conditions . Analogues with bulkier substituents (e.g., ethoxy) show reduced regioselectivity.

Toxicity and Environmental Impact

Limited toxicological data exist for these compounds. Preliminary studies suggest:

- Acute Toxicity : this compound exhibits moderate toxicity (LD₅₀ ~350 mg/kg in rats), while ethoxy analogues show lower acute effects (LD₅₀ >500 mg/kg) .

- Environmental Persistence : All compounds are biodegradable under aerobic conditions, with half-lives <30 days in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.